Comparative Physicochemical Drug-Likeness: Target Compound vs. Naphthyl Analog (C91)
The target compound (MW 342.4 g·mol⁻¹) is significantly smaller and more polar than the potent IMPDH inhibitor C91 (N-(naphthalen-2-yl) analog, MW 378.4 g·mol⁻¹), with a calculated topological polar surface area (TPSA) advantage (63.5 vs. 68.3 Ų) and one fewer aromatic ring. This translates to a predicted lower logP (≈2.7 vs. ≈3.6) and improved ligand efficiency metrics (LE ≈0.32 vs. ≈0.28 for a hypothetical 10 nM IMPDH inhibitor) [1]. Such differences are critical when balancing target potency against solubility and metabolic stability in lead optimization campaigns [2].
| Evidence Dimension | Physicochemical drug-likeness (MW, TPSA, predicted logP, LE) |
|---|---|
| Target Compound Data | MW = 342.4 g·mol⁻¹; TPSA = 63.5 Ų; HBD = 1; HBA = 4; rotatable bonds = 6; predicted logP ≈ 2.7; LE ≈ 0.32 |
| Comparator Or Baseline | C91 (N-(naphthalen-2-yl)-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetamide): MW = 378.4 g·mol⁻¹; TPSA = 68.3 Ų; HBD = 1; HBA = 4; rotatable bonds = 5; predicted logP ≈ 3.6; LE ≈ 0.28 |
| Quantified Difference | ΔMW = -36 g·mol⁻¹; ΔTPSA = -4.8 Ų; Δpredicted logP ≈ -0.9; ΔLE ≈ +0.04 |
| Conditions | Calculated using SwissADME and pipeline pilot; TPSA and logP are predictions, not experimental measurements. |
Why This Matters
Procurement of the benzyl analog over the bulkier naphthyl analog is indicated when the screening cascade prioritizes ligand efficiency, solubility, and metabolic stability alongside target potency.
- [1] Hedstrom, L. et al. Structural Determinants of Inhibitor Selectivity in Prokaryotic IMP Dehydrogenases. Chem. Biol. 2010, 17, 1084–1093. (C91 data: IC₅₀ human IMPDH2 = 8 nM; Kd BaIMPDH ≈ 40 nM). View Source
- [2] Bickerton, G. R. et al. Quantifying the chemical beauty of drugs. Nat. Chem. 2012, 4, 90–98. (LE and drug-likeness metrics framework). View Source
